molecular formula C6H3BrN2S B1291557 7-Bromothieno[3,2-d]pyrimidine CAS No. 21586-25-4

7-Bromothieno[3,2-d]pyrimidine

Cat. No. B1291557
CAS RN: 21586-25-4
M. Wt: 215.07 g/mol
InChI Key: PDQOYFDDMSKPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromothieno[3,2-d]pyrimidine derivatives have been explored for their potential as anticancer agents, particularly as protein tyrosine kinase inhibitors. The core structure of these compounds, the thieno[3,2-d]pyrimidine scaffold, is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its pharmacological properties .

Synthesis Analysis

The synthesis of 7-bromothieno[3,2-d]pyrimidine derivatives involves multiple steps, starting from mercaptoacetic acid to obtain 7-bromo-4-chlorothieno[3,2-d]pyrimidine. Further reactions with piperazine derivatives in the presence of triethylamine (Et3N) lead to the formation of novel compounds containing a piperazine unit . Additionally, regioselective bromination has been employed in the synthesis of related heterocyclic compounds, demonstrating the versatility of bromine as a functional group in drug discovery .

Molecular Structure Analysis

The molecular structure of 7-bromothieno[3,2-d]pyrimidine derivatives is characterized by the presence of a bromine atom, which is a key functional group that can facilitate further chemical transformations. The presence of halogen functionalities on the pyrimidine nucleus renders these compounds as versatile synthetic intermediates .

Chemical Reactions Analysis

The bromine atom in the 7-bromothieno[3,2-d]pyrimidine scaffold is a reactive site that can undergo various chemical reactions, including cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These reactions are essential for the diversification and functionalization of the core structure, enabling the synthesis of a wide array of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromothieno[3,2-d]pyrimidine derivatives are influenced by the presence of the bromine atom and the fused heterocyclic system. The bromine atom increases the molecular weight and contributes to the lipophilicity of the compound, which can affect its pharmacokinetic properties. The heterocyclic system may also impact the compound's electronic properties and its ability to interact with biological targets .

Scientific Research Applications

Application 1: Anti-inflammatory Activities

  • Summary of the Application : Pyrimidines, including 7-Bromothieno[3,2-d]pyrimidine, are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application or Experimental Procedures : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application 2: Anti-cancer Activities

  • Summary of the Application : 7-Bromothieno[3,2-d]pyrimidine is an anti-cancer drug that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division .
  • Methods of Application or Experimental Procedures : The compound is used in pharmaceutical testing . The exact methods of application or experimental procedures would depend on the specific context of the research.
  • Results or Outcomes : 7-Bromothieno[3,2-d]pyrimidine has been shown to inhibit the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells .

Application 3: Synthesis of Pyrimidin-4(1H)-one Derivatives

  • Summary of the Application : 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one is a chemical intermediate used in the synthesis of various pyrimidin-4(1H)-one derivatives .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in various organic reactions to synthesize pyrimidin-4(1H)-one derivatives .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants used .

Application 4: Anti-cancer Activities

  • Summary of the Application : 7-Bromothieno[3,2-d]pyrimidine is an anti-cancer drug that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division .
  • Methods of Application or Experimental Procedures : The compound is used in pharmaceutical testing . The exact methods of application or experimental procedures would depend on the specific context of the research.
  • Results or Outcomes : 7-Bromothieno[3,2-d]pyrimidine has been shown to inhibit the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells .

Application 5: Synthesis of Pyrimidin-4(1H)-one Derivatives

  • Summary of the Application : 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one is a chemical intermediate used in the synthesis of various pyrimidin-4(1H)-one derivatives .
  • Methods of Application or Experimental Procedures : The compound is used as a starting material in various organic reactions to synthesize pyrimidin-4(1H)-one derivatives .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants used .

Safety And Hazards

The safety information for 7-Bromothieno[3,2-d]pyrimidine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

7-bromothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQOYFDDMSKPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620827
Record name 7-Bromothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromothieno[3,2-d]pyrimidine

CAS RN

21586-25-4
Record name 7-Bromothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thieno[3,2-d]pyrimidine (0.163 g, 1.20 mmol) was dissolved in acetic acid (3 mL). Sodium acetate (0.196 g, 2.39 mmol) was added while stirring, followed by bromine (0.38 g, 2.4 mmol). The reaction mixture was heated in a microwave reactor at 90° C. for 90 min. Solvent was removed by rotary evaporation, then under high vacuum. Purification by ISCO chromatography (0 to 10% methanol:DCM) afforded 0.152 g (59%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.36 (s, 1 H), 9.30 (s, 1 H), 8.05 (s, 1 H); MS (ESI): 214.97, 216.99 [M+H]+.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromothieno[3,2-d]pyrimidine
Reactant of Route 2
7-Bromothieno[3,2-d]pyrimidine
Reactant of Route 3
7-Bromothieno[3,2-d]pyrimidine
Reactant of Route 4
7-Bromothieno[3,2-d]pyrimidine
Reactant of Route 5
7-Bromothieno[3,2-d]pyrimidine
Reactant of Route 6
7-Bromothieno[3,2-d]pyrimidine

Citations

For This Compound
2
Citations
Y Fuchi, M Kawaguchi, Y Ito - Synlett, 2023 - thieme-connect.com
A C-nucleoside with a stable C–C glycosidic bond can be used as a building block for chemically modified oligonucleotides (ONs). In this study, two adenosine-like C-nucleosides (d S …
Number of citations: 0 www.thieme-connect.com
Y Tor, S Del Valle, D Jaramillo, SG Srivatsan, A Rios… - Tetrahedron, 2007 - Elsevier
A convergent approach for a family of fluorescent nucleosides is described. It relies on thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione that serves as a core heterocycle. This condensed …
Number of citations: 65 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.